molecular formula C22H20ClN3O3S B11587787 (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11587787
M. Wt: 441.9 g/mol
InChI Key: BPMRIAXVFHAGFF-GRSHGNNSSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazole core. Key structural elements include:

  • Position 2: A 3-chlorophenyl group, introducing electron-withdrawing effects.
  • Position 5: A benzylidene moiety substituted with 4-isobutoxy and 3-methoxy groups, contributing steric bulk and lipophilicity.
  • Stereochemistry: The Z-configuration of the benzylidene double bond is critical for molecular planarity and biological interactions .

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20ClN3O3S/c1-13(2)12-29-17-8-7-14(9-18(17)28-3)10-19-21(27)26-22(30-19)24-20(25-26)15-5-4-6-16(23)11-15/h4-11,13H,12H2,1-3H3/b19-10-

InChI Key

BPMRIAXVFHAGFF-GRSHGNNSSA-N

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the chlorophenyl group and the isobutoxy-methoxybenzylidene moiety. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolotriazole derivatives.

    Substitution: Formation of substituted thiazolotriazole compounds with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects against cancer cells while maintaining low toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : The introduction of halogen substituents (e.g., chlorine) in the benzylidene part of the molecule was found to enhance the anticancer activity. Compounds with chlorine at specific positions showed improved efficacy in inhibiting tumor growth .

Antimicrobial Properties

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties:

  • In Vitro Studies : Research has demonstrated that certain derivatives exhibit potent antibacterial and antifungal activities. For example, derivatives were tested against various microbial strains and showed promising results in inhibiting growth .

Case Studies

To illustrate the practical applications of (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HT29 cancer cells with minimal toxicity to HEK293 cells .
Study 2Antimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Candida albicans .
Study 3SAR AnalysisIdentified key structural features that enhance biological activity; compounds with halogen substitutions were particularly effective .

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazolo-Triazole Core

The biological and physicochemical properties of thiazolo-triazole derivatives are heavily influenced by substituents at positions 2 and 5. Below is a comparative analysis:

Position 2 Modifications
Compound Substituent at Position 2 Key Observations Reference
Target Compound 3-Chlorophenyl Electron-withdrawing group enhances electrophilicity; may improve receptor binding .
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)... 4-Methylphenyl Electron-donating methyl group increases lipophilicity but may reduce metabolic stability .
(5Z)-2-(4-Methoxyphenyl)... 4-Methoxyphenyl Methoxy group improves solubility but may reduce membrane permeability .
Compounds 2h, 2i () Chlorophenylacetamide derivatives Amide linkages enhance hydrogen-bonding potential, influencing anticancer activity .
Position 5 Modifications
Compound Substituent at Position 5 Key Observations Reference
Target Compound 4-Isobutoxy-3-methoxybenzylidene Bulky isobutoxy group enhances steric hindrance, potentially reducing off-target interactions .
(5Z)-5-(Furan-2-ylmethylene)... Furan-2-ylmethylene Heterocyclic substituent introduces π-stacking potential; moderate antibacterial activity .
(5Z)-5-(Thiophen-2-ylmethylene)... Thiophen-2-ylmethylene Sulfur atom increases polarizability; higher thermal stability (m.p. >250°C) .
(5Z)-5-(2-Propoxybenzylidene)... 2-Propoxybenzylidene Smaller alkoxy chain improves solubility but may reduce target affinity .

Structural and Crystallographic Insights

  • Planarity : The fused thiazolo-triazole system in the target compound is expected to adopt near-planar geometry, similar to analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
  • Crystal Packing : Bulky substituents (e.g., isobutoxy) may disrupt intermolecular interactions, reducing crystallinity compared to derivatives with smaller alkoxy groups .

Key Data Table

Compound ID Position 2 Substituent Position 5 Substituent Yield (%) Melting Point (°C) Notable Activity Reference
Target Compound 3-Chlorophenyl 4-Isobutoxy-3-methoxybenzylidene Hypothesized anticancer
(5Z)-2-(4-Methylphenyl)-5-(2-propoxy... 4-Methylphenyl 2-Propoxybenzylidene
2j () Furan-2-ylmethylene 61 230–232 Antibacterial
2k () Thiophen-2-ylmethylene 64 >250 Antifungal
(5Z)-5-(2-Hydroxybenzylidene)... Phenyl 2-Hydroxybenzylidene Antioxidant

Biological Activity

The compound (5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with promising biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3OSC_{17}H_{18}ClN_3OS with a molecular weight of 367.86 g/mol. The unique thiazolo[3,2-b][1,2,4]triazole core structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC17H18ClN3OS
Molecular Weight367.86 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the thiazolo-triazole core and the introduction of various functional groups such as chlorophenyl and isobutoxy groups. Reaction conditions are optimized for yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines. For example, derivatives have been reported to inhibit breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL .
  • Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis in cancer cells. The specific molecular targets include kinases involved in cell proliferation and survival pathways .

Antimicrobial Activity

Compounds within the thiazolo-triazole family have also exhibited antimicrobial properties:

  • Broad Spectrum : Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
  • Potential Use : The antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Effects

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anti-inflammatory properties:

  • Mechanism : These compounds may inhibit inflammatory cytokines and modulate immune responses .
  • Applications : Their anti-inflammatory effects make them candidates for treating conditions such as arthritis and other inflammatory diseases.

Study 1: Cytotoxicity in Melanoma Cells

A study investigated the effects of a derivative similar to this compound on human melanoma cells (VMM917). The compound exhibited selective cytotoxicity with a 4.9-fold increase in toxicity compared to normal cells. It induced S phase cell cycle arrest and reduced melanin production .

Study 2: Antiproliferative Activity Against Breast Cancer

Another investigation focused on the antiproliferative effects of related triazole compounds against breast cancer cell lines. The study reported significant inhibition rates with IC50 values indicating strong potential for therapeutic development .

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